3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound It is characterized by the presence of bromine, chlorine, and methyl substituents on a pyridine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid typically involves the bromination and chlorination of a pyridine derivative. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is unique due to the combination of bromine, chlorine, and a carboxylic acid group on the pyridine ring. This specific arrangement of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1567009-79-3 |
---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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